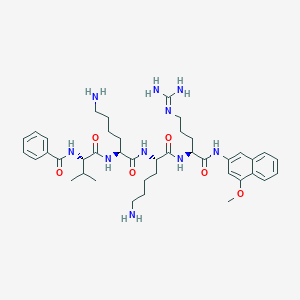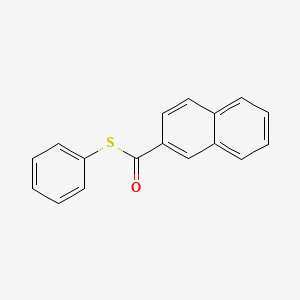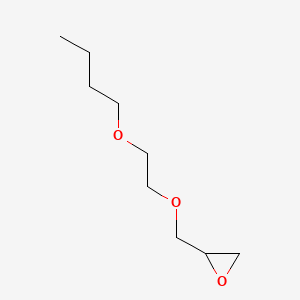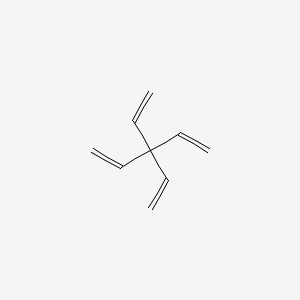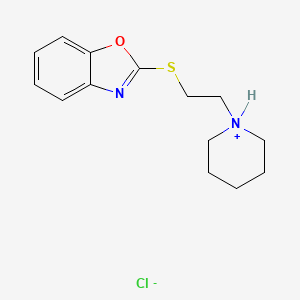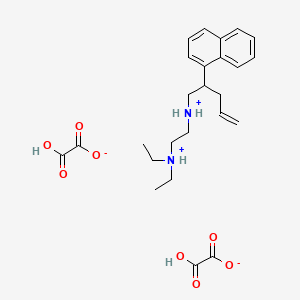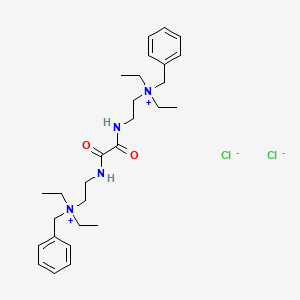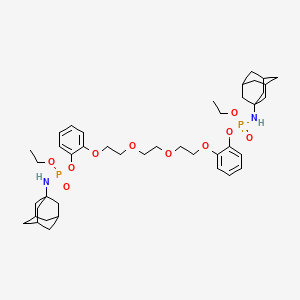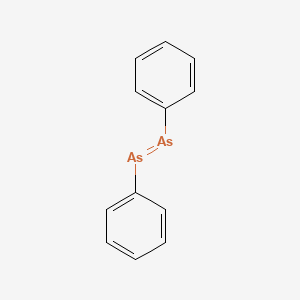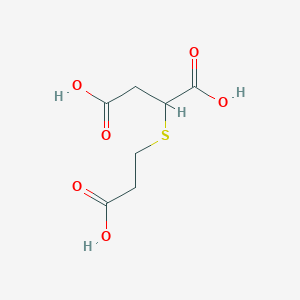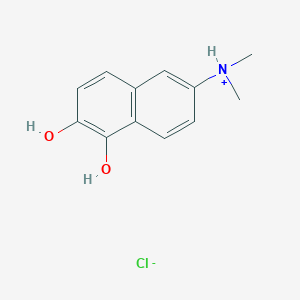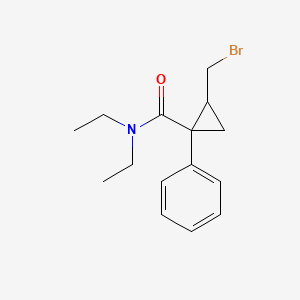
2-(bromomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-1-Phenyl-2-(bromomethyl)-N,N-diethylcyclopropanecarboxamide is a synthetic organic compound characterized by a cyclopropane ring substituted with a phenyl group, a bromomethyl group, and a diethylcarboxamide group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1-Phenyl-2-(bromomethyl)-N,N-diethylcyclopropanecarboxamide typically involves the cyclopropanation of a suitable precursor followed by bromination and subsequent amidation. One common method includes the following steps:
Cyclopropanation: The precursor, such as styrene, undergoes cyclopropanation using a reagent like diethylzinc and diiodomethane to form the cyclopropane ring.
Bromination: The cyclopropane intermediate is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromomethyl group.
Amidation: Finally, the bromomethylated cyclopropane is reacted with diethylamine to form the desired carboxamide.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions: (Z)-1-Phenyl-2-(bromomethyl)-N,N-diethylcyclopropanecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The phenyl group can be oxidized under strong oxidative conditions to form corresponding phenolic or quinone derivatives.
Reduction Reactions: The carbonyl group in the carboxamide can be reduced to form amines or alcohols under appropriate reducing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include hydroxymethyl, cyanomethyl, or aminomethyl derivatives.
Oxidation Products: Phenolic or quinone derivatives.
Reduction Products: Amines or alcohols derived from the carboxamide group.
Chemistry:
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules, particularly those containing cyclopropane rings.
Reagent in Organic Reactions: Its bromomethyl group makes it a useful reagent in various organic transformations.
Biology and Medicine:
Pharmacological Studies: The compound’s structural features make it a candidate for studying interactions with biological targets, potentially leading to the development of new pharmaceuticals.
Biochemical Research: It can be used to probe the mechanisms of enzyme-catalyzed reactions involving cyclopropane-containing substrates.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of (Z)-1-Phenyl-2-(bromomethyl)-N,N-diethylcyclopropanecarboxamide involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenyl group can engage in π-π interactions with aromatic residues, while the carboxamide group can form hydrogen bonds with polar sites.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit enzymes by covalently modifying active site residues.
Receptors: It can interact with receptor proteins, potentially modulating their signaling pathways.
DNA/RNA: The bromomethyl group can alkylate nucleic acids, affecting gene expression and replication.
相似化合物的比较
(Z)-1-Phenyl-2-(chloromethyl)-N,N-diethylcyclopropanecarboxamide: Similar structure but with a chloromethyl group instead of a bromomethyl group.
(Z)-1-Phenyl-2-(hydroxymethyl)-N,N-diethylcyclopropanecarboxamide: Contains a hydroxymethyl group instead of a bromomethyl group.
(Z)-1-Phenyl-2-(cyanomethyl)-N,N-diethylcyclopropanecarboxamide: Contains a cyanomethyl group instead of a bromomethyl group.
Uniqueness: The presence of the bromomethyl group in (Z)-1-Phenyl-2-(bromomethyl)-N,N-diethylcyclopropanecarboxamide imparts unique reactivity, particularly in nucleophilic substitution reactions. This makes it a versatile intermediate in organic synthesis and a valuable tool in chemical research.
属性
分子式 |
C15H20BrNO |
|---|---|
分子量 |
310.23 g/mol |
IUPAC 名称 |
2-(bromomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C15H20BrNO/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3 |
InChI 键 |
NGHKATQXJRCHJL-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=O)C1(CC1CBr)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]carbonylbenzoic acid](/img/structure/B13736264.png)
